

# Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Phenyl benzoate

Cat. No.: B166620

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This technical guide provides a comprehensive overview of the spectroscopic data for **phenyl benzoate**, a benzoate ester formed from the condensation of phenol and benzoic acid. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification and characterization in research and drug development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry of **phenyl benzoate**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Phenyl Benzoate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
8.20	dd	8.2, 1.4	2H	Protons ortho to the carbonyl group (Benzoyl group)
7.61	tt	7.6, 1.4	1H	Proton para to the carbonyl group (Benzoyl group)
7.49	dd	8.0, 7.6	2H	Protons meta to the carbonyl group (Benzoyl group)
7.41	dd	8.4, 7.5	2H	Protons meta to the ester oxygen (Phenyl group)
7.26	tt	7.5, 1.4	1H	Proton para to the ester oxygen (Phenyl group)
7.20-7.22	m	-	2H	Protons ortho to the ester oxygen (Phenyl group)

dd = doublet of doublets, tt = triplet of triplets, m = multiplet[1]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Phenyl Benzoate** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
165.1	Carbonyl Carbon (C=O)
150.9	Carbon attached to the ester oxygen (Phenyl group, C-O)
133.5	Para Carbon (Benzoyl group)
130.0	Ortho Carbons (Benzoyl group)
129.5	Meta Carbons (Phenyl group)
129.4	Quaternary Carbon (Benzoyl group)
128.5	Meta Carbons (Benzoyl group)
125.8	Para Carbon (Phenyl group)
121.6	Ortho Carbons (Phenyl group)

[\[1\]](#)

## Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for **Phenyl Benzoate**

Frequency (cm <sup>-1</sup> )	Bond Vibration	Description
~1735	C=O stretch	Strong, characteristic ester carbonyl stretch
~1270	C-O stretch	Strong, asymmetric stretch of the ester C-O bond
~1100	C-O stretch	Symmetric stretch of the ester C-O bond
3100-3000	C-H stretch	Aromatic C-H stretching
1600, 1490	C=C stretch	Aromatic ring C=C stretching

## Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for **Phenyl Benzoate**

m/z	Ion	Significance
198	$[\text{C}_{13}\text{H}_{10}\text{O}_2]^+$	Molecular Ion ( $\text{M}^+$ )
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Benzoyl cation (base peak)
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

## Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- **Sample Preparation:** Dissolve approximately 10-20 mg of **phenyl benzoate** in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR.
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard single-pulse sequence.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the TMS signal.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of solid **phenyl benzoate** with dry potassium bromide (KBr) powder and pressing it into a thin, transparent

disk. Alternatively, dissolve the sample in a suitable solvent like chloroform and acquire the spectrum in a liquid cell.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the KBr pellet or the pure solvent should be collected and subtracted from the sample spectrum.

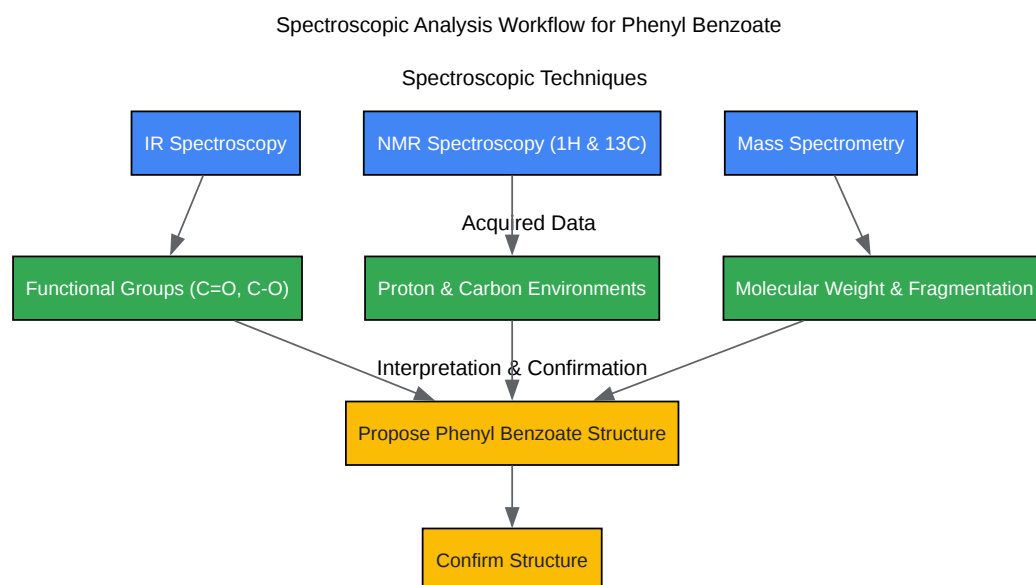
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **phenyl benzoate** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is recorded to generate the mass spectrum.

## Data Interpretation and Visualization

### Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis and structure confirmation of **phenyl benzoate** is depicted below.



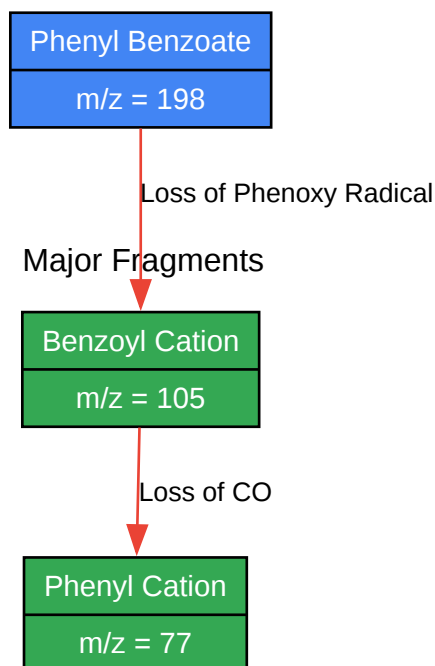
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Caption: A flowchart illustrating the process of identifying **phenyl benzoate** using various spectroscopic methods.

## Mass Spectrometry Fragmentation

The fragmentation of the **phenyl benzoate** molecular ion in the mass spectrometer is a key indicator of its structure. The primary fragmentation pathway involves the cleavage of the ester bond.

## Mass Spectrometry Fragmentation of Phenyl Benzoate



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Caption: The primary fragmentation pathway of **phenyl benzoate** under electron ionization in mass spectrometry.

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## References

- 1. rsc.org [rsc.org]
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